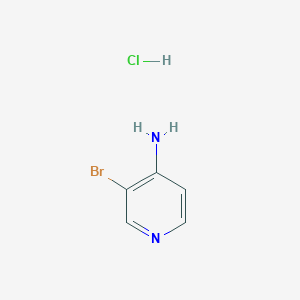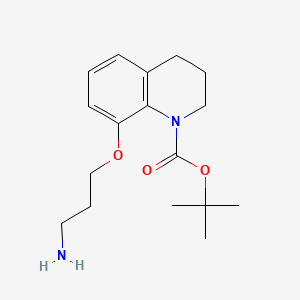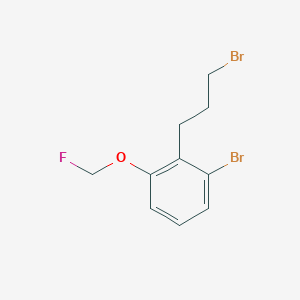
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorinated aromatic ring, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzoic acid.
Formation of Intermediate: The benzoic acid derivative undergoes a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.
Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reactions.
Reaction Conditions: Control of temperature, pressure, and pH to optimize the reaction rates and product formation.
Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, influencing their activity and function.
Pathways Involved: It modulates biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride.
5-Fluoro-2-methoxybenzoic acid: Another fluorinated aromatic compound with similar chemical properties.
5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid: A compound with a similar fluorinated aromatic structure used in pharmaceutical research.
Uniqueness
(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a fluorinated aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
VLBBQHNQBPMSSN-DDWIOCJRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)




![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)
![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
